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Compound of Interest

Compound Name: L-Glucono-1,5-lactone

Cat. No.: B118746 Get Quote

The production of D-Glucono-1,5-lactone and its 6-phosphate derivative occurs via two primary

routes.

The Pentose Phosphate Pathway (Oxidative Phase)
The oxidative phase of the pentose phosphate pathway (PPP) is the main cellular route for

producing NADPH and the precursor for nucleotide synthesis. It begins with the oxidation of

glucose-6-phosphate.

Oxidation of Glucose-6-Phosphate: The enzyme Glucose-6-phosphate dehydrogenase

(G6PD) catalyzes the oxidation of D-glucose-6-phosphate to 6-phospho-D-glucono-1,5-

lactone. This is the rate-limiting step of the PPP and generates one molecule of NADPH.[1]

Hydrolysis of the Lactone: The resulting 6-phospho-D-glucono-1,5-lactone is subsequently

hydrolyzed to 6-phospho-D-gluconate by the enzyme 6-phosphogluconolactonase (6PGL).

[2][3] This reaction can also occur spontaneously, but the enzymatic catalysis prevents the

accumulation of the reactive lactone intermediate.[2][4]

Direct Oxidation of D-Glucose
A more direct, non-phosphorylated pathway exists, which is widely exploited in biotechnology.

Glucose Oxidase Action: The enzyme Glucose Oxidase (GOx), commonly found in fungi like

Aspergillus niger, catalyzes the direct oxidation of β-D-glucose using molecular oxygen as an

electron acceptor.[3][5] The products are D-glucono-1,5-lactone and hydrogen peroxide.[3][6]
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Spontaneous Hydrolysis: The D-glucono-1,5-lactone produced then spontaneously

hydrolyzes in aqueous solution to form D-gluconic acid.[7]
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Pathways for the biosynthesis of D-Glucono-1,5-lactone and its derivatives.
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Quantitative Data: D-Isomer Pathway Enzymes
Enzyme Substrate K_m_ (mM)

Source
Organism

Notes

Glucose Oxidase β-D-Glucose 33 - 110 Aspergillus niger

Highly specific

for β-D-glucose.

[8]

Hexokinase D-Glucose 0.12 Cow Lens

Part of

glycolysis,

phosphorylates

glucose.

Aldose

Reductase
D-Glucose 28 Cow Lens

Part of the polyol

pathway.

Glucose

Dehydrogenase
D-Glucose 690 Cow Lens

Broad substrate

enzyme.

Experimental Protocol: Assay for Glucose Oxidase
This protocol is based on a coupled enzyme assay where the hydrogen peroxide produced is

used by peroxidase to oxidize a chromogen.[5][9]

Principle:

β-D-Glucose + O₂ + H₂O --(Glucose Oxidase)--> D-Glucono-1,5-lactone + H₂O₂

H₂O₂ + o-Dianisidine (reduced) --(Peroxidase)--> o-Dianisidine (oxidized, colored)

Materials:

Buffer: 50 mM Sodium Acetate, pH 5.1, saturated with O₂.

Substrate Solution: 10% (w/v) β-D-Glucose in O₂-saturated purified water.

Chromogen Solution: 0.21 mM o-dianisidine dihydrochloride in buffer.

Peroxidase (POD) Solution: 60 purpurogallin units/mL in cold purified water.
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Enzyme Solution: Glucose Oxidase (GOx) diluted to 0.4-0.8 units/mL in cold buffer.

Spectrophotometer set to 460 nm and thermostatted at 35°C.

Procedure:

Prepare a reaction cocktail by mixing the substrate and chromogen solutions. Equilibrate to

35°C.

Pipette the following into a cuvette:

2.5 mL of the Reaction Cocktail

0.1 mL of Peroxidase Solution

Mix by inversion and place in the spectrophotometer to equilibrate.

To initiate the reaction, add 0.1 mL of the diluted GOx Enzyme Solution and mix immediately.

Record the increase in absorbance at 460 nm for approximately 5 minutes.

Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the curve.

Calculation: Units/mL Enzyme = (ΔA/min * Total Volume) / (ε * Sample Volume * Light Path)

ε (extinction coefficient) for oxidized o-dianisidine is 11.3 mM⁻¹cm⁻¹.

Section 2: The Biosynthesis of L-Glucono-1,5-
Lactone: A Specialized Bacterial Pathway
While most organisms cannot metabolize L-glucose, a catabolic pathway was recently

discovered in the bacterium Paracoccus laeviglucosivorans that begins with the oxidation of L-

glucose.[2][10]

Key Enzyme: scyllo-Inositol Dehydrogenase
The initial and pivotal step in this pathway is catalyzed by an enzyme with broad substrate

specificity, identified as scyllo-inositol dehydrogenase (Pl-scyllo-IDH).[2][10] Although its
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primary substrate in nature is likely an inositol isomer, it possesses the unique ability to

efficiently oxidize L-glucose.[2][10]

Reaction: The enzyme catalyzes the NAD⁺-dependent oxidation of L-glucose at the C1 position

to produce L-glucono-1,5-lactone.[2][10]

L-Glucose + NAD⁺ ⇌ L-Glucono-1,5-lactone + NADH + H⁺

Another enzyme, D-threo-aldose 1-dehydrogenase, isolated from Trinickia caryophylli (formerly

Pseudomonas caryophylli), is also capable of oxidizing L-glucose, highlighting that this

capability, while rare, exists in the microbial world.

Diagram of L-Isomer Biosynthesis Pathway
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The first step in the L-glucose catabolic pathway in P. laeviglucosivorans.
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Section 3: Quantitative Data & Experimental
Protocols for L-Isomer Biosynthesis
The following data and protocols are derived from the characterization of scyllo-inositol

dehydrogenase from P. laeviglucosivorans (Pl-scyllo-IDH).[2]

Quantitative Data: Kinetic Parameters of Pl-scyllo-IDH
Substrate K_m_ (mM) k_cat_ (s⁻¹)

k_cat_/K_m_
(M⁻¹s⁻¹)

scyllo-Inositol 2.9 ± 0.3 29 ± 1 10000

myo-Inositol 17 ± 1 24 ± 1 1400

L-Glucose 31 ± 2 17 ± 1 550

D-Glucose 200 ± 20 12 ± 1 60

Data adapted from Fukano et al. (2018). The enzyme shows the highest affinity for inositols but

still demonstrates significant activity with L-glucose.

Experimental Protocol: Assay for Pl-scyllo-IDH Activity
This protocol measures the rate of NAD⁺ reduction to NADH by monitoring the increase in

absorbance at 340 nm.[2]

Principle: L-Glucose + NAD⁺ --(Pl-scyllo-IDH)--> L-Glucono-1,5-lactone + NADH + H⁺

Materials:

Assay Buffer: 100 mM Tris-HCl, pH 9.0.

Cofactor Solution: 20 mM NAD⁺ in Assay Buffer.

Substrate Stock: L-glucose solutions at various concentrations (e.g., 12.5, 25, 50, 100 mM)

in Assay Buffer.

Enzyme Solution: Purified Pl-scyllo-IDH diluted to 0.2 mg/mL in a suitable buffer.
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UV-Vis Spectrophotometer set to 340 nm.

Procedure:

Prepare a reaction mixture in a 1 mL cuvette with a total volume of 900 μL, containing:

100 mM Tris-HCl, pH 9.0

20 mM NAD⁺

Substrate (L-glucose) at the desired final concentration.

Incubate the mixture in the spectrophotometer to reach thermal equilibrium.

Initiate the reaction by adding 50 μL of the 0.2 mg/mL enzyme solution.

Immediately begin monitoring the increase in absorbance at 340 nm.

Record data continuously for several minutes to determine the initial linear rate (ΔA₃₄₀/min).

Calculation: The activity can be calculated using the Beer-Lambert law, where the molar

extinction coefficient (ε) of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Section 4: Chemical Synthesis of L-Glucono-1,5-
Lactone
Given the rarity of its biosynthetic pathway, L-Glucono-1,5-lactone is more commonly

produced via chemical synthesis. A notable method involves the conversion from the readily

available D-glucose. This multi-step synthesis proceeds through a key intermediate, methyl

2,3-O-isopropylidene-β-D-gulo-furanosiduronic acid, which is then converted into L-glucono-
1,5-lactone.[4] This lactone can be further reduced to yield L-glucose.[4] Such chemical routes,

while effective, underscore the specialized nature of the enzymatic pathways that can produce

L-sugars.

Conclusion
The biosynthesis of L-Glucono-1,5-lactone is a rare biochemical event, starkly contrasting

with the central metabolic role of its D-enantiomer. The discovery of enzymes like scyllo-inositol
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dehydrogenase in Paracoccus laeviglucosivorans provides a fascinating example of metabolic

diversity and offers valuable tools for researchers. This enzyme's ability to overcome the high

stereospecificity typical of carbohydrate-acting enzymes opens avenues for the biocatalytic

production of rare L-sugars and their derivatives. For professionals in drug development and

metabolic engineering, understanding these niche pathways provides a foundation for

developing novel therapeutics and biocatalytic processes, moving beyond the canonical

pathways of central metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b118746#biosynthesis-pathway-of-l-glucono-1-5-
lactone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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